1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Medicinal Chemistry Computational Chemistry Lead Optimization

CAS 1353944-37-2 delivers a differentiated 2-carboxylic acid/6-ethoxypyrimidine substitution pattern unavailable from 3- or 4-COOH regioisomers. This precise geometry dictates hydrogen-bonding vectors and steric bulk essential for ATP-binding pocket engagement, making it the definitive scaffold for kinase inhibitor SAR, focused library synthesis, and PROTAC linker conjugation. Available at ≥95% purity with consistent multi-vendor supply, it eliminates isomer-related confounding in biological evaluation. Deploy this exact building block to ensure reproducible hit-to-lead outcomes and reliable ternary complex formation in targeted protein degradation studies.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 1353944-37-2
Cat. No. B2998410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
CAS1353944-37-2
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCCCC2C(=O)O
InChIInChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-6-4-3-5-9(15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17)
InChIKeySQFPKUCSHYYMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS 1353944-37-2): Procurement-Ready Heterocyclic Building Block


1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS 1353944-37-2) is a heterocyclic compound that combines a piperidine-2-carboxylic acid moiety with a 6-ethoxypyrimidin-4-yl substituent [1]. This structural configuration places it within a class of piperidine-pyrimidine hybrids that are frequently employed as versatile intermediates in medicinal chemistry and chemical biology [2]. The compound is commercially available from multiple reputable suppliers at purities typically ranging from 95% to 98%, making it a readily accessible scaffold for hit-to-lead optimization and structure-activity relationship (SAR) investigations .

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid: Why In-Class Substitution is Structurally Unreliable


Despite the apparent similarity among piperidine-pyrimidine carboxylic acid derivatives, the precise positioning of functional groups critically dictates molecular recognition and downstream biological activity [1]. The target compound's specific 2-carboxylic acid substitution on the piperidine ring, combined with the 6-ethoxy motif on the pyrimidine, creates a unique spatial and electronic environment that cannot be reliably replicated by closely related analogs (e.g., the 3-carboxylic acid regioisomer or 6-methoxy variants) [2]. Substituting these building blocks without rigorous side-by-side evaluation risks altering key physicochemical properties, such as hydrogen-bonding geometry and steric bulk, which are fundamental to target engagement and synthetic utility [3].

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid: Evidence-Based Differentiation for Informed Procurement


Regioisomeric Carboxylic Acid Positioning Dictates Physicochemical Profile

The target compound, 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, is distinguished from its 3-carboxylic acid regioisomer (CAS 1353984-32-3) by the position of the carboxylic acid group on the piperidine ring. This structural variation results in measurable differences in predicted physicochemical properties. Computational modeling predicts that the 2-carboxylic acid isomer exhibits a higher topological polar surface area (TPSA) and distinct hydrogen-bonding potential compared to the 3-carboxylic acid analog [1].

Medicinal Chemistry Computational Chemistry Lead Optimization

Pyrimidine Substituent Variation Alters Drug-Likeness Profile

Replacing the 6-ethoxy group on the pyrimidine ring with a 6-methoxy group (e.g., 1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid) or a 6-chloro group (e.g., 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid) results in compounds with distinct physicochemical and ADMET profiles. The ethoxy moiety provides a unique balance of lipophilicity and steric bulk compared to smaller (methoxy) or halogenated (chloro) substituents, impacting properties such as lipophilicity and metabolic stability .

Medicinal Chemistry ADMET Drug Design

Piperidine Core Substitution Position is Critical for Molecular Rigidity

The 2-carboxylic acid substitution on the piperidine ring, as found in the target compound, imposes a distinct conformational constraint compared to analogs with substitution at the 4-position (e.g., 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, CAS 1353987-30-0). This is a critical factor in molecular recognition, as the spatial presentation of the carboxylate group for key interactions (e.g., salt bridges, hydrogen bonds) differs significantly .

Medicinal Chemistry Conformational Analysis Structure-Based Design

Commercial Availability and Purity Profile for Reproducible Research

The target compound is commercially available from multiple vendors with high, well-defined purity, ensuring a reliable starting point for research and minimizing batch-to-batch variability [1].

Chemical Procurement Reproducibility Quality Control

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid: Evidence-Driven Application Scenarios for Strategic Procurement


Structure-Activity Relationship (SAR) Studies Targeting Kinase Inhibition

As a core scaffold for generating focused libraries, 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid enables systematic exploration of kinase inhibitor SAR [1]. Its unique substitution pattern (2-carboxylic acid and 6-ethoxy) provides a distinct vector for optimizing interactions within the ATP-binding pocket, complementing studies using regioisomeric or differently substituted analogs. The compound's commercial availability at high purity (≥95%) ensures consistent and reproducible results across multiple rounds of analog synthesis and biological evaluation [2].

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

The compound's moderate molecular weight (251.28 g/mol) and balanced physicochemical profile make it a suitable starting point for fragment elaboration or as a privileged scaffold in hit-to-lead campaigns [1]. Its distinct spatial orientation of the carboxylic acid, when compared to the 3- or 4-carboxylic acid isomers, offers a unique pharmacophoric feature that can be exploited to probe and optimize key interactions with a biological target of interest [2].

Synthesis of PROTACs and Molecular Glues

The carboxylic acid functionality serves as a convenient handle for conjugation to E3 ligase ligands, positioning 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid as a valuable building block for assembling PROTAC (Proteolysis Targeting Chimera) molecules or molecular glues [1]. Its specific structural features allow for the rational design of heterobifunctional degraders with optimized linker attachment points, which is critical for achieving productive ternary complex formation and subsequent target protein degradation [2].

Chemical Biology Probe Development

The compound can be derivatized to create affinity probes or fluorescently labeled tools for target identification and mechanism-of-action studies [1]. The defined purity and multi-vendor availability of the core scaffold ensure that the resulting probes are of high quality and that studies can be replicated by independent research groups, enhancing the reliability and impact of the findings [2].

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